5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid
Overview
Description
5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H9ClN2O2. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as propan-2-ol and chloroacetic acid.
Condensation Reaction: Propan-2-ol is reacted with chloroacetic acid to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization in the presence of a strong base (e.g., sodium hydroxide) to form the pyrimidine ring.
Chlorination: The pyrimidine ring is then chlorinated at the 5-position using a chlorinating agent (e.g., thionyl chloride).
Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the chloro or carboxylic acid positions can yield various substituted pyrimidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and thionyl chloride (SOCl2) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide.
Reduction Products: Reduced derivatives of the pyrimidine ring.
Substitution Products: Various substituted pyrimidines depending on the reagents used.
Scientific Research Applications
5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to understand the role of pyrimidine derivatives in cellular processes.
Industry: It is used in the manufacturing of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide: A close structural analog with an amide group instead of a carboxylic acid group.
5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine: A compound with additional fluorine atoms and an amine group.
Uniqueness: 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features make it a versatile compound for synthesis and research.
Properties
IUPAC Name |
5-chloro-2-propan-2-ylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-4(2)7-10-3-5(9)6(11-7)8(12)13/h3-4H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMCXNXIJDQDQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101209355 | |
Record name | 5-Chloro-2-(1-methylethyl)-4-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101209355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221725-88-7 | |
Record name | 5-Chloro-2-(1-methylethyl)-4-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221725-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(1-methylethyl)-4-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101209355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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